4-(2,4-Dimethoxyphenyl)thian-4-ol
Description
4-(2,4-Dimethoxyphenyl)thian-4-ol is a synthetic organic compound featuring a thian ring (a six-membered sulfur-containing heterocycle) substituted at the 4-position with a hydroxyl group and a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-15-10-3-4-11(12(9-10)16-2)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAJNSFCCLGVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CCSCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2(CCSCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)thian-4-ol involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dimethoxyphenyl)thian-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its interactions with biological systems and potential therapeutic effects. In medicine, it is explored for its potential as a drug candidate or as a component of diagnostic tools. In industry, it is used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, triggering a series of biochemical reactions that lead to the desired outcome. The exact molecular targets and pathways can vary depending on the application and the specific properties of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dimethoxyphenyl-Substituted Compounds
Key Observations :
- Substituent Position : The 2,4-dimethoxy configuration enhances electron-donating effects, improving solubility in polar solvents compared to 3,4- or 3,5-dimethoxy analogs .
- Core Heterocycle : Thian and thiazole cores introduce sulfur-mediated reactivity (e.g., hydrogen bonding or metal coordination), whereas triazoles offer nitrogen-rich sites for bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated via computational tools (e.g., GUSAR) .
†Predicted based on analogs; ‡Experimentally reported.
Key Observations :
- Hydrophilicity: The hydroxyl and carboxylic acid groups in this compound and its benzoic acid analog reduce LogP compared to non-polar derivatives like bromophenyl-thiazoles .
- Thermal Stability : Higher melting points in benzoic acid derivatives correlate with strong intermolecular hydrogen bonding .
Table 3: Bioactivity and Toxicity Trends
Key Observations :
- Toxicity : Triazole and thiazole derivatives exhibit moderate toxicity, likely due to metabolic activation of sulfur/nitrogen groups .
- Applications : Benzoic acid analogs (e.g., Rink Amide Linker in ) are critical in solid-phase peptide synthesis, highlighting the utility of dimethoxyphenyl groups in stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
